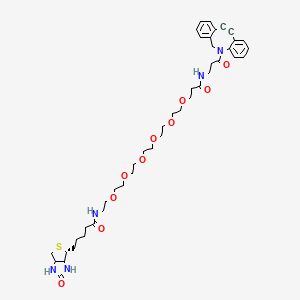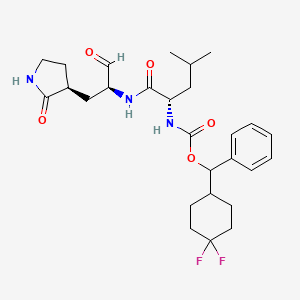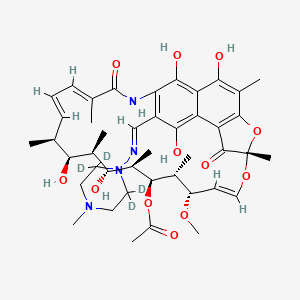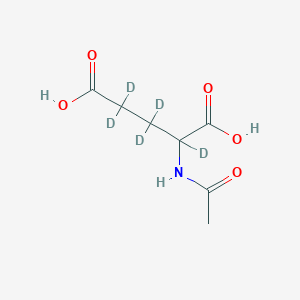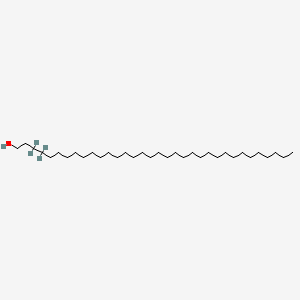
1-Tetratriacontanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetratriacontanol-d4 is a deuterium-labeled fatty alcohol with the molecular formula C34D4H66O and a molecular weight of 498.94. It is categorized under the class of policosanols, which are long-chain alcohols found in plant waxes. This compound is often used as a reference material in various scientific studies due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tetratriacontanol-d4 can be synthesized through the reduction of the corresponding fatty acid or ester using deuterium-labeled reducing agents. The reaction typically involves the following steps:
Esterification: The fatty acid is first converted into its ester form using an alcohol and an acid catalyst.
Reduction: The ester is then reduced using a deuterium-labeled reducing agent such as lithium aluminum deuteride (LiAlD4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Bulk Esterification: Large quantities of the fatty acid are esterified using industrial-grade alcohol and acid catalysts.
Deuterium Reduction: The ester is reduced using deuterium-labeled reducing agents in industrial reactors, ensuring consistent labeling and high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tetratriacontanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can yield shorter-chain alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Yields shorter-chain alcohols.
Substitution: Produces alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-Tetratriacontanol-d4 is used in various scientific research applications, including:
Chemistry: As a reference material in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Used in studies of lipid metabolism and as a tracer in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of herbicidal agents and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Tetratriacontanol-d4 involves its incorporation into lipid metabolic pathways. It acts as a substrate for various enzymes involved in lipid synthesis and degradation. The deuterium labeling allows for precise tracking of its metabolic fate using analytical techniques such as mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetratriacontanol: The non-deuterated form of 1-Tetratriacontanol-d4.
1-Hexatriacontanol: Another long-chain fatty alcohol with similar properties.
1-Octacosanol: A shorter-chain policosanol with similar biological activities.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of compounds is crucial.
Propriétés
Formule moléculaire |
C34H70O |
|---|---|
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuteriotetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |
Clé InChI |
OULAJFUGPPVRBK-BYLFMYFLSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)C([2H])([2H])CCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


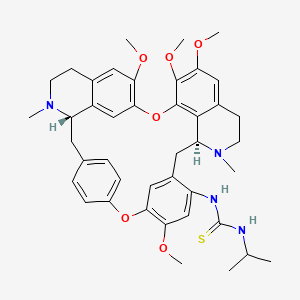

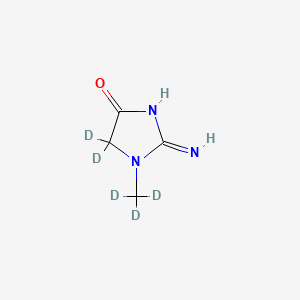
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
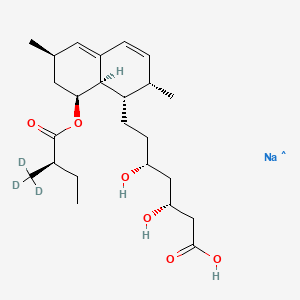
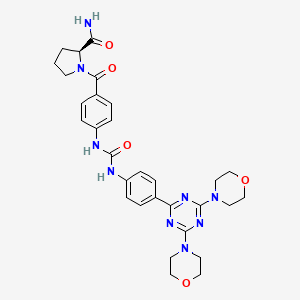



![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
